

Application Notes: High-Throughput Analysis of TIC10g-Induced Apoptosis Using Flow Cytometry

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Compound of Interest

Compound Name: *TIC10g*

Cat. No.: *B15614431*

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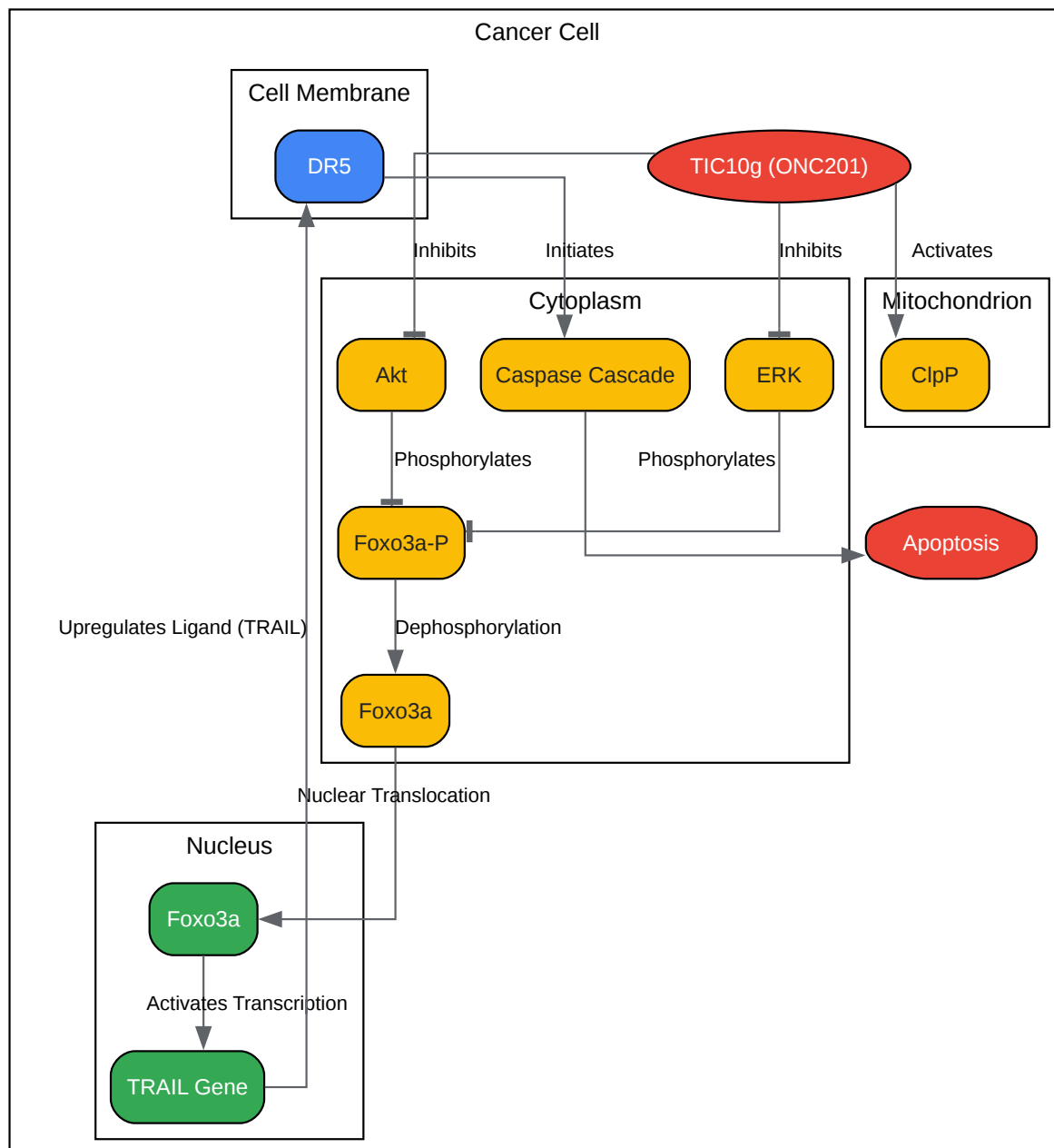
Introduction

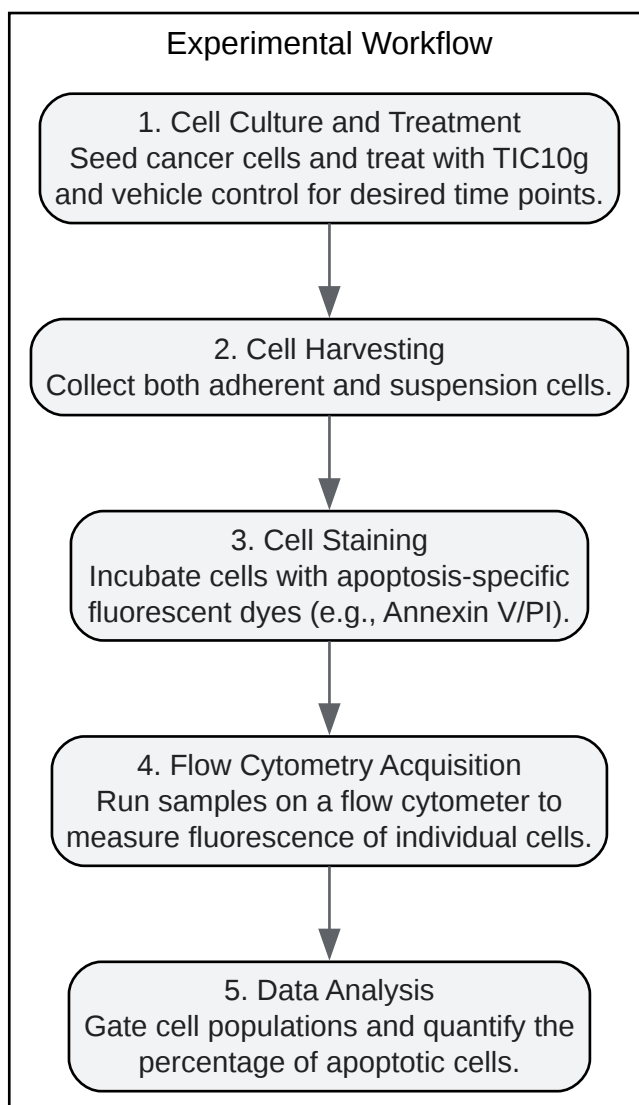
TIC10g, also known as **ONC201**, is a first-in-class small molecule imipridone that has demonstrated potent anti-cancer activity in a variety of preclinical models.^{[1][2][3]} Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the upregulation of Tumor Necrosis Factor (TNF)-Related Apoptosis-Inducing Ligand (TRAIL).^{[4][5][6]} This application note provides a detailed protocol for the quantitative analysis of **TIC10g**-induced apoptosis in cancer cells using flow cytometry, a powerful technique for single-cell analysis. The protocols outlined below describe the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells, as well as methods to assess mitochondrial membrane potential and caspase activation, key events in the apoptotic cascade.

Mechanism of Action: TIC10g Signaling Pathway

TIC10g exerts its pro-apoptotic effects through a multi-faceted signaling cascade. A key mechanism is the inactivation of the serine/threonine kinases Akt and Extracellular signal-Regulated Kinase (ERK).^{[1][5]} This dual inactivation leads to the dephosphorylation and subsequent nuclear translocation of the transcription factor Forkhead box O3 (Foxo3a).^{[1][5]} In the nucleus, Foxo3a binds to the promoter of the TRAIL gene, inducing its transcription.^[5]

Concurrently, **TIC10g** can activate the integrated stress response (ISR), leading to the increased expression of TRAIL's death receptor, DR5.[1][2][4] The binding of TRAIL to DR5 initiates the extrinsic apoptosis pathway, leading to caspase activation and programmed cell death.[6][7] Additionally, **TIC10g** has been shown to antagonize the dopamine receptor D2 (DRD2) and activate the mitochondrial protease ClpP, contributing to its anti-cancer effects.[8]





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